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5-(Chloromethyl)benzo[d]oxazole

Cat. No.: B15132263
M. Wt: 167.59 g/mol
InChI Key: UMSZCOKIZOCLDM-UHFFFAOYSA-N
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Description

Significance of the Benzo[d]oxazole Scaffold in Contemporary Organic Chemistry

The benzo[d]oxazole ring system, a bicyclic structure formed by the fusion of a benzene (B151609) ring and an oxazole (B20620) ring, is a privileged scaffold in medicinal chemistry. nih.gov Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and neuroprotective effects. nih.govnih.gov The versatility of the benzo[d]oxazole core allows for substitutions at various positions, enabling the fine-tuning of its chemical properties and biological activities. researchgate.net This structural flexibility makes it a valuable building block for the design and synthesis of novel therapeutic agents. nih.govammanu.edu.jo For instance, researchers have explored benzo[d]oxazole derivatives as potential inhibitors of enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer's disease. nih.gov

Overview of Chloromethylated Heterocyclic Compounds in Synthesis

Chloromethylated heterocyclic compounds are highly valuable intermediates in organic synthesis. The chloromethyl group (-CH2Cl) serves as a reactive handle, facilitating a variety of chemical transformations. nih.gov This functional group can readily participate in nucleophilic substitution reactions, allowing for the introduction of diverse functionalities onto the heterocyclic core. nih.gov This versatility makes chloromethylated heterocycles key starting materials for the construction of more complex molecules with desired properties. nih.gov The incorporation of chlorine into heterocyclic structures can also significantly influence the biological activity of the resulting compounds. nih.gov In fact, a substantial number of FDA-approved drugs contain chlorine, highlighting the importance of this element in pharmaceutical development. nih.gov

Scope and Research Objectives for Academic Investigations of 5-(Chloromethyl)benzo[d]oxazole

The compound this compound, which combines the privileged benzo[d]oxazole scaffold with a reactive chloromethyl group, presents a compelling subject for academic investigation. Research into this specific molecule aims to explore its synthetic utility as a building block for novel, more complex heterocyclic systems. The primary objectives of such studies typically include:

Developing efficient and scalable synthetic routes to this compound.

Investigating the reactivity of the chloromethyl group in various chemical transformations.

Synthesizing a library of new benzo[d]oxazole derivatives using this compound as a key intermediate.

Characterizing the newly synthesized compounds using modern analytical techniques such as NMR and mass spectrometry.

Evaluating the potential biological activities of the synthesized derivatives, often through in-vitro screening against various biological targets.

A notable area of interest is the use of this compound in the synthesis of compounds with potential therapeutic applications. For example, it can be used as a precursor to create derivatives with anti-inflammatory or antimicrobial properties. nih.gov The exploration of its reactivity and potential applications continues to be an active area of research in organic and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNO B15132263 5-(Chloromethyl)benzo[d]oxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

5-(chloromethyl)-1,3-benzoxazole

InChI

InChI=1S/C8H6ClNO/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H,4H2

InChI Key

UMSZCOKIZOCLDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CCl)N=CO2

Origin of Product

United States

Synthetic Methodologies for 5 Chloromethyl Benzo D Oxazole and Analogous Structures

Classical Synthetic Routes to Benzoxazoles

The construction of the benzoxazole (B165842) core is typically achieved through the cyclization of bifunctional precursors. Several classical methods have become standard in organic synthesis.

The most traditional and widely employed method for synthesizing benzoxazoles is the condensation reaction between 2-aminophenols and various carbonyl-containing compounds. rsc.orgnih.gov This approach is versatile, allowing for the use of aldehydes, carboxylic acids and their derivatives, ketones, and orthoesters to form the 2-substituted benzoxazole ring system. rsc.orgnih.gov The general mechanism involves an initial condensation between the amino group of the 2-aminophenol (B121084) and the carbonyl compound, followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic benzoxazole ring. rsc.org

A multitude of catalysts and reaction conditions have been developed to optimize this transformation, including the use of metal catalysts, ionic liquids, and green chemistry approaches to enhance yield and efficiency. rsc.orgnih.govijpbs.com For instance, reactions can be promoted by Brønsted or Lewis acids, such as samarium triflate in aqueous media or a combination of a Brønsted acid and copper iodide (CuI) for reactions with β-diketones. organic-chemistry.orgorganic-chemistry.org Solvent-free conditions using catalysts like a magnetic nanomaterial-supported Lewis acidic ionic liquid (LAIL@MNP) under ultrasound irradiation have also been reported as an eco-friendly alternative. nih.govresearchgate.net

Table 1: Examples of Catalysts and Conditions for Benzoxazole Synthesis from 2-Aminophenol and Aldehydes
Catalyst/PromoterSolventTemperature (°C)TimeYield (%)Reference
LAIL@MNPSolvent-free (Ultrasound)7030 minModerate to high nih.gov
Brønsted acidic ionic liquid gelSolvent-free1305 h85-98 nih.gov
Ni(II) complexesDMF803-4 h87-94 rsc.org
TiO₂-ZrO₂Acetonitrile (B52724)6015-25 min83-93 rsc.org

A more recent strategy for the synthesis of benzo[d]oxazoles involves an N-deprotonation followed by an intramolecular nucleophilic aromatic substitution (SNAr) of an oxygen nucleophile. mdpi.comdntb.gov.ua This two-step process begins with the acylation of a C5-substituted 2-fluoroaniline (B146934) to form an anilide precursor. mdpi.comexlibrisgroup.com The subsequent intramolecular cyclization is induced by a base, such as potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF). mdpi.comdntb.gov.ua

The mechanism proceeds via the deprotonation of the relatively acidic amide nitrogen to generate a delocalized amide anion. mdpi.com The oxygen atom of this anion then acts as the nucleophile, attacking the fluorine-bearing aromatic carbon to form a Meisenheimer complex. mdpi.com The subsequent elimination of the fluoride (B91410) ion leads to the formation of the benzoxazole ring. mdpi.com The efficiency of this reaction is highly dependent on the nature of the electron-withdrawing group at the C5 position of the acceptor ring, which activates it towards SNAr. dntb.gov.uaexlibrisgroup.com

Table 2: Effect of C5 Activating Group on Cyclization Temperature
C5 Activating GroupReaction Temperature (°C)Reaction Time (h)Reference
Nitro (-NO₂)901 dntb.gov.uaexlibrisgroup.com
Cyano (-CN)1151 dntb.gov.uaexlibrisgroup.com
Methoxycarbonyl (-COOCH₃)1202 dntb.gov.uaexlibrisgroup.com
Trifluoromethyl (-CF₃)1303 dntb.gov.uaexlibrisgroup.com

The reaction of 2-aminophenols with functionalized orthoesters provides an efficient and connective methodology for producing benzoxazole derivatives. organic-chemistry.org This approach allows for the development of libraries of heterocyclic compounds with multiple functional sites. organic-chemistry.org Another classical route involves the intramolecular cyclization of o-halobenzanilides. researchgate.net For example, 2-bromoarylamides can undergo intramolecular O-arylation in the presence of a base like K₂CO₃ or Cs₂CO₃ and a copper catalyst (e.g., CuO nanoparticles or CuI with 1,10-phenanthroline) to yield various benzoxazoles. chemicalbook.com

The Van Leusen reaction is a powerful method for constructing oxazole (B20620) rings from aldehydes using p-Toluenesulfonylmethyl isocyanide (TosMIC) as a key reagent. sciforum.netwikipedia.org This reaction, first described in 1972, proceeds via a two-step [3+2] cycloaddition under basic conditions. mdpi.com The mechanism involves the initial deprotonation of TosMIC, followed by its addition to an aldehyde to form an oxazoline (B21484) intermediate. Subsequent elimination of p-toluenesulfinic acid yields the 5-substituted oxazole. mdpi.com

While the Van Leusen reaction is primarily used for the synthesis of monocyclic oxazoles, its principles and the versatility of the TosMIC reagent are relevant in the broader context of azole synthesis. sciforum.netwikipedia.orgresearchgate.net Adaptations and one-pot variations have been developed to create more complex structures, such as 4,5-disubstituted oxazoles. mdpi.com The use of pressure reactors has been shown to significantly decrease reaction times from hours to minutes. sciforum.net

Targeted Synthesis of Chloromethyl-Substituted Benzoxazoles

The introduction of a chloromethyl group onto the benzoxazole scaffold requires specific synthetic strategies, either by building the ring with a pre-functionalized precursor or by modifying the pre-formed heterocyclic core.

Direct chloromethylation of an existing benzoxazole ring can be challenging. However, related syntheses point to feasible pathways. For the analogous compound 5-(chloromethyl)-2-phenyloxazole, a method involves the reaction of 1-chloro-3-diazo-propanone with benzonitrile (B105546) in the presence of boron trifluoride etherate. prepchem.com A more general approach for chloromethyl-substituted heterocycles involves the reaction of an appropriate aryl hydrazide with chloroacetyl chloride, followed by cyclization. For example, 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole (B1296746) is synthesized from the reaction of phenyl hydrazide and chloroacetyl chloride. rsc.org

A multi-step synthesis starting from 2-nitro-4-methyl phenol (B47542) has been reported for a related compound, 2-chlorobenzo[d]oxazole-5-formaldehyde. google.com This process involves reduction of the nitro group, cyclization to form 5-methylbenzo[d]oxazole-2(3H)-thione, chlorination, and finally oxidation of the methyl group to a formyl group. google.com The conversion of a methyl group at the 5-position of the benzoxazole ring into a chloromethyl group would typically involve a radical halogenation step, a common method for such transformations.

Direct Chloromethylation Strategies on the Benzoxazole Core

Mechanistic Considerations in Chloromethylation Reactions of Aromatic Systems

The mechanism of the Blanc chloromethylation involves several key steps under acidic conditions. libretexts.org The process begins with the protonation of formaldehyde (B43269) by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. libretexts.orgwikipedia.org The aromatic π-electrons of the substrate then attack this activated electrophile. libretexts.org

Following the initial electrophilic attack, the aromatic ring undergoes rearomatization to restore its stability. libretexts.org The resulting benzyl (B1604629) alcohol intermediate is then rapidly converted to the corresponding chloromethyl derivative under the reaction conditions. libretexts.orgwikipedia.org Alternative electrophilic species that may be involved, particularly in the presence of zinc chloride, include the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺) or the chlorocarbenium cation (ClCH₂⁺). wikipedia.org

The reaction's success is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups facilitate the electrophilic substitution, while electron-withdrawing groups make the reaction more difficult. thieme-connect.dejk-sci.com The nature of the surfactant in biphasic systems can also influence the reaction's selectivity. researchgate.net

Synthesis of 2-(Chloromethyl)benzo[d]oxazole via Cyclization Methods

An alternative to direct chloromethylation is the construction of the benzoxazole ring system from precursors that already contain the chloromethyl group. This approach is particularly common for the synthesis of 2-(chloromethyl)benzo[d]oxazole.

Condensation of 2-Aminophenol with Chloroacetic Acid Derivatives

A prevalent method for synthesizing 2-substituted benzoxazoles involves the condensation of 2-aminophenol with various carboxylic acid derivatives. rsc.org For the synthesis of 2-(chloromethyl)benzo[d]oxazole, 2-aminophenol is reacted with a chloroacetic acid derivative, such as chloroacetyl chloride or chloroacetic acid itself. nih.gov

The reaction typically proceeds by an initial acylation of the amino group of 2-aminophenol, followed by an intramolecular cyclization and dehydration to form the oxazole ring. Various catalysts and reaction conditions can be employed to promote this transformation, including the use of acids or microwave irradiation to enhance reaction rates and yields. nih.govnih.gov For example, the condensation of 2-aminophenol with ethyl chloroacetimidate hydrochloride in methylene (B1212753) chloride has been reported for the synthesis of 2-chloromethyl-benzoxazole. nih.gov

Ring-Closure Reactions Incorporating a Chloromethyl Precursor

Beyond the direct condensation with chloroacetic acid derivatives, other ring-closure strategies can be employed. These methods might involve more complex precursors where the chloromethyl group is already embedded. The general principle remains the formation of the oxazole ring through the cyclization of a suitably functionalized intermediate derived from 2-aminophenol. The choice of synthetic route can be influenced by the availability of starting materials and the desired substitution pattern on the benzoxazole core. rsc.org

Functionalization of Pre-existing Benzoxazole Scaffolds with Chloromethyl Moieties

While direct chloromethylation of the benzene (B151609) ring of benzoxazole is feasible, functionalization at other positions can also be achieved. For instance, a pre-existing functional group on the benzoxazole scaffold can be converted into a chloromethyl group. An example of this approach is the preparation of 2-chlorobenzo[d]oxazole-5-formaldehyde, where a methyl group at the 5-position is oxidized to a formyl group after the chlorination of the 2-position. google.com This demonstrates a multi-step sequence to introduce both a chloro and a formyl group, which could be further modified.

Synthesis of Related Chloromethyl-Heterocycles for Methodological Comparison

The synthetic strategies used for chloromethyl-benzoxazoles can be compared with those for other important chloromethylated heterocyclic systems, such as chloromethyl-benzimidazoles and chloromethyl-benzothiazoles.

2-(Chloromethyl)benzimidazole: This compound is commonly synthesized by the condensation of o-phenylenediamine (B120857) with chloroacetic acid in the presence of a strong acid like hydrochloric acid. acs.orgacs.org The reaction involves refluxing the reactants, followed by neutralization to precipitate the product. acs.org

2-(Chloromethyl)benzothiazole: The synthesis of this analog often involves the reaction of 2-aminothiophenol (B119425) with chloroacetyl chloride. nih.govchemicalbook.com Microwave-assisted synthesis has been shown to be an efficient method, providing high yields in a short reaction time. nih.govchemicalbook.com

The following table provides a comparative overview of the synthesis of these related chloromethyl-heterocycles.

CompoundStarting MaterialsKey Reaction Type
2-(Chloromethyl)benzo[d]oxazole 2-Aminophenol, Chloroacetic acid derivativeCondensation/Cyclization
2-(Chloromethyl)benzimidazole o-Phenylenediamine, Chloroacetic acidCondensation/Cyclization
2-(Chloromethyl)benzothiazole 2-Aminothiophenol, Chloroacetyl chlorideCondensation/Cyclization

This comparative analysis highlights the common strategy of using ortho-disubstituted anilines as precursors for the synthesis of these 2-chloromethylated benzo-fused heterocycles. The choice of the heteroatom in the aniline (B41778) precursor (oxygen, nitrogen, or sulfur) dictates the resulting heterocyclic system.

Advanced and Sustainable Synthetic Approaches for Chloromethylbenzoxazoles

The synthesis of benzoxazoles, including functionalized derivatives like 5-(chloromethyl)benzo[d]oxazole, has increasingly moved towards advanced and sustainable methodologies. These approaches aim to enhance efficiency, reduce environmental impact, and improve scalability compared to traditional methods. Innovations in this field are largely driven by the principles of green chemistry and the adoption of modern chemical engineering technologies such as continuous flow processing.

Green Chemistry Principles in Benzoxazole Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid heating, shorter reaction times, and often higher yields compared to conventional heating methods. nih.gov This technology allows for the efficient transfer of energy directly to reacting molecules, accelerating reaction rates. nih.gov

In the context of benzoxazole synthesis, microwave-assisted protocols have been successfully developed. One notable method involves the cyclization of 2-aminophenols and benzaldehydes using a deep eutectic solvent (DES), [CholineCl][oxalic acid], as a catalyst. mdpi.com This approach, conducted under microwave irradiation at 120°C for just 15 minutes, provides good to excellent conversion and selectivity. mdpi.com The DES not only acts as a catalyst but also facilitates rapid heat transfer from the microwave irradiation into the reaction mixture. mdpi.com Furthermore, the catalyst can be recovered and reused multiple times without significant loss of activity. mdpi.com

Another advanced strategy couples microwave assistance with an ionic liquid support for a diversity-oriented synthesis of complex molecules containing the benzoxazole scaffold. nih.gov This method uses the ionic liquid to effectively absorb microwave irradiation, facilitating the key reaction steps, including the final cleavage of the product from the support. nih.gov

Interactive Table: Microwave-Assisted Synthesis of 5-Chloro-2-Phenylbenzoxazole Analogues
Reactant 1 (2-Aminophenol Derivative)Reactant 2 (Benzaldehyde Derivative)CatalystTemp (°C)Time (min)Conversion (%)ProductRef
2-Amino-4-chlorophenolBenzaldehyde[CholineCl][oxalic acid]12015925-Chloro-2-phenylbenzoxazole mdpi.com
2-Amino-4-chlorophenol4-Methylbenzaldehyde[CholineCl][oxalic acid]12015995-Chloro-2-(p-tolyl)benzo[d]oxazole mdpi.com
2-Amino-4-chlorophenol4-Methoxybenzaldehyde[CholineCl][oxalic acid]12015995-Chloro-2-(4-methoxyphenyl)benzo[d]oxazole mdpi.com
2-Amino-4-chlorophenol4-Chlorobenzaldehyde[CholineCl][oxalic acid]12015995-Chloro-2-(4-chlorophenyl)benzo[d]oxazole mdpi.com

Ultrasound irradiation, or sonication, provides mechanical energy that induces acoustic cavitation in the reaction medium—the formation, growth, and collapse of microscopic bubbles. This process generates localized high-pressure and high-temperature spots, enhancing mass transfer and accelerating reaction rates.

Ultrasound has been effectively applied to the green synthesis of benzoxazoles and related heterocycles. kjscollege.com A highly efficient method utilizes ultrasound irradiation for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and aldehydes under solvent-free conditions. This protocol employs a recyclable catalyst composed of an imidazolium (B1220033) chlorozincate(II) ionic liquid supported on iron oxide nanoparticles (LAIL@MNP). bohrium.com The reactions proceed rapidly, typically within 30 minutes, and produce the desired benzoxazoles in moderate to good yields (up to 90%). The magnetic nature of the catalyst allows for its easy separation and reuse.

Similarly, ultrasound has been used to synthesize benzoxazole-2-thiol derivatives in high yields using copper sulfate (B86663) as a catalyst in aqueous media, further highlighting the versatility of this green technique. The use of ultrasound can significantly improve reaction outcomes compared to conventional stirring, as demonstrated in the synthesis of various heterocyclic systems. researchgate.net

Interactive Table: Ultrasound-Assisted Synthesis of Benzoxazole Derivatives
Reactant 1Reactant 2CatalystConditionsTime (min)Yield (%)Ref
2-AminophenolBenzaldehydeLAIL@MNPUltrasound, Solvent-free3090
2-Amino-4-methylphenolBenzaldehydeLAIL@MNPUltrasound, Solvent-free3075
2-Amino-4-chlorophenolBenzaldehydeLAIL@MNPUltrasound, Solvent-free3078
2-AminothiophenolBenzaldehydeLAIL@MNPUltrasound, Solvent-free3085

Eliminating volatile organic solvents is a cornerstone of green chemistry, leading to the development of solvent-free and mechanochemical synthetic methods. researchgate.net These techniques reduce waste, minimize environmental hazards, and can lead to novel reaction pathways that are unfeasible in solution. researchgate.net

Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, is a prominent green technique. researchgate.net The synthesis of benzoxazoles and benzothiazoles can be achieved through mechanochemical activation, often by high-speed vibrational milling of solid starting materials. researchgate.net This approach offers significant advantages, including reduced energy consumption and the avoidance of toxic waste. researchgate.net

Solvent-free synthesis under thermal conditions is another widely used green approach. A notable example is the synthesis of benzoxazoles via the condensation of 2-aminophenol and aldehydes using a heterogeneous Brønsted acidic ionic liquid gel as a catalyst. nih.govacs.org The reaction is performed by heating the mixture of reactants and the catalyst at 130°C for 5 hours, achieving high yields of 85–98%. nih.gov Key benefits of this method include high product yields, simple work-up procedures, and the ability to easily recover and reuse the catalyst for at least five consecutive runs without a significant drop in activity. nih.govacs.org

Ionic liquids (ILs) are salts with melting points below 100°C that are considered green reaction media due to their negligible vapor pressure, high thermal stability, and non-flammability. frontiersin.org They can act as solvents, catalysts, or catalyst supports in organic synthesis. frontiersin.orgresearchgate.net

The use of ILs has significantly improved the synthesis of benzoxazole derivatives. frontiersin.org For instance, employing ILs as the reaction medium for the synthesis of 2-aminobenzoxazoles can increase product yields to a range of 82% to 97%. frontiersin.org In some protocols, the IL itself acts as the catalyst. A metal-free C-H activation for C-N bond formation has been reported using 1-butylpyridinium (B1220074) iodide ([BPy]I) as the catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant. frontiersin.org

Heterogeneous catalysts derived from ILs are particularly attractive. A Brønsted acidic ionic liquid gel has been developed for the efficient, solvent-free synthesis of various benzoxazoles, demonstrating high catalytic activity and recyclability. nih.govacs.org In another approach, an imidazolium-based ionic liquid supported on magnetic nanoparticles was used as a catalyst in the ultrasound-assisted synthesis of benzoxazoles, combining the benefits of both technologies. bohrium.com Furthermore, the ionic liquid [Et3NH][HSO4] has been used as an efficient and reusable catalyst for the one-pot, solvent-free synthesis of complex benzoxazole derivatives, offering high yields and short reaction times. bepls.com

Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the scalable, safe, and efficient synthesis of chemical compounds. cam.ac.ukacs.org This technology utilizes microreactors or tubular reactors where reagents are continuously pumped and mixed, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. acs.orgnih.gov

An efficient multistep flow process has been developed for the synthesis of highly functionalized benzoxazoles from 3-halo-N-acyl anilines. cam.ac.ukacs.orgnih.gov This process involves a base-mediated deprotonation, ortho-lithiation, and subsequent intramolecular cyclization. cam.ac.ukacs.org The use of a continuous flow reactor enables excellent temperature control and the immediate quenching of unstable lithiated intermediates, which minimizes the formation of byproducts often encountered in large-scale batch reactions. cam.ac.ukacs.org This robust system has been successfully scaled up, achieving a throughput of 0.85 kg of a key benzoxazole intermediate per hour per liter of reactor volume. cam.ac.uk

Another green and waste-minimized continuous flow protocol for synthesizing 2-arylbenzoxazoles employs heterogeneous manganese-based catalysts. rsc.orgrsc.org This system uses cyclopentylmethyl ether (CPME), an environmentally friendly solvent, and molecular oxygen to promote the oxidative cyclization and regenerate the catalyst in situ. rsc.orgrsc.org This method is significantly faster than corresponding batch procedures and minimizes the leaching of the metal catalyst into the product stream. rsc.orgrsc.org

Interactive Table: Comparison of Continuous Flow Methodologies for Benzoxazole Synthesis
FeatureOrtho-Lithiation MethodManganese-Catalyzed Oxidation Method
Precursors 3-Halo-N-acyl anilines2-Aminophenols and Aldehydes
Key Reagents n-Butyllithium, ElectrophilesHeterogeneous Manganese Catalysts (H-OMS, K-OMS), O₂
Solvent Tetrahydrofuran (THF)Cyclopentylmethyl ether (CPME)
Key Advantage Precise control and quenching of unstable intermediates, high throughput. cam.ac.ukacs.orgUse of a green solvent, in-situ catalyst regeneration, waste minimization. rsc.orgrsc.org
Reported Scale 400 mmol scale, 0.85 kg/h/L throughput. cam.ac.ukLab scale, focused on E-factor and waste reduction. rsc.org
Reference cam.ac.ukacs.orgnih.gov rsc.orgrsc.org
Microreactor Technologies in Benzo[d]oxazole Production

The transition from batch to continuous flow synthesis using microreactors represents a significant advancement in the production of benzoxazoles. acs.org Microreactors, with their high surface-area-to-volume ratio, facilitate superior heat and mass transfer, allowing for precise control over reaction conditions and minimizing the formation of byproducts. nih.gov This technology is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. cam.ac.uknih.gov

A multipurpose mesofluidic flow reactor has been successfully employed for the automated synthesis of 4,5-disubstituted oxazoles. durham.ac.uk Such a system can be configured with on-chip mixing and columns of solid-supported reagents to streamline the synthesis process. durham.ac.uk For the production of highly functionalized benzoxazoles, a continuous flow process has been developed that involves the transformation of 3-halo-N-acyl anilines. This method utilizes ortho-lithiation and intramolecular cyclization to form unstable lithiated benzoxazole intermediates, which are then quenched in-line to yield the desired products with high purity. cam.ac.uk The precise temperature control and short residence times achievable in microreactors are critical for minimizing the decomposition of these unstable intermediates. cam.ac.uknih.gov

The design of these microreactor systems often involves the integration of several components, including pumps for reagent delivery, mixing units (such as T-mixers), reactor coils or chips where the reaction occurs, and back-pressure regulators to control the system pressure. The materials used for constructing these reactors are chosen based on their chemical compatibility with the reagents and solvents.

Optimization of Reaction Parameters in Flow Systems for Efficiency and Yield

A key advantage of flow chemistry is the ability to rapidly screen and optimize reaction parameters to enhance efficiency and yield. durham.ac.uk Parameters such as temperature, residence time, reagent concentration, and stoichiometry can be systematically varied to identify the optimal conditions for a given transformation.

In the context of benzoxazole synthesis, the optimization of these parameters is crucial for maximizing product yield and minimizing the formation of impurities. For instance, in the continuous flow synthesis of functionalized benzoxazoles from 3-halo-N-acyl anilines, the precise control of temperature during the lithiation and cyclization steps is essential to prevent byproduct formation. cam.ac.uk

The table below illustrates a hypothetical optimization of reaction parameters for the synthesis of a substituted benzoxazole in a flow system, based on principles from related literature.

ParameterRange ExploredOptimal ValueEffect on Yield/Purity
Temperature (°C)20 - 10080Increased temperature generally improves reaction rate, but temperatures above 80°C can lead to decomposition of intermediates and reduced purity.
Residence Time (min)1 - 2010Shorter residence times may result in incomplete conversion, while longer times can increase the formation of byproducts.
Reagent Concentration (M)0.1 - 0.50.2Higher concentrations can lead to increased throughput but may also cause issues with solubility and mixing, potentially lowering the yield.
Stoichiometry (Base:Substrate)1:1 - 2:11.5:1A slight excess of the base is often required to ensure complete deprotonation and cyclization, but a large excess can lead to side reactions.

This table is a representative example and the optimal conditions would need to be determined experimentally for the specific synthesis of this compound.

The ability to perform such optimizations in an automated fashion using flow reactors significantly accelerates process development and leads to more robust and efficient manufacturing processes for valuable chemical intermediates like this compound.

Reactivity and Mechanistic Investigations of 5 Chloromethyl Benzo D Oxazole

Chemical Reactivity of the Chloromethyl Moiety in Heterocyclic Systems

The chloromethyl group attached to the benzoxazole (B165842) ring is the primary site of reactivity, susceptible to a variety of chemical transformations.

Nucleophilic Substitution Reactions on the Chloromethyl Group

The carbon atom of the chloromethyl group is electrophilic and readily undergoes nucleophilic substitution reactions. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of diverse functional groups. A common reaction involves the displacement of the chloride ion by a nucleophile. For instance, reaction with various substituted phenols in the presence of a base like anhydrous potassium carbonate leads to the formation of ether linkages. researchgate.net

This type of substitution is a versatile method for synthesizing a wide array of derivatives. The general mechanism involves the attack of a nucleophile on the electron-deficient carbon of the chloromethyl group, leading to the expulsion of the chloride leaving group. This process can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Table 1: Examples of Nucleophilic Substitution Reactions

NucleophileReagent(s)Product Type
PhenolsK2CO3, AcetoneAryloxymethyl ethers
AminesBaseN-((benzo[d]oxazol-5-yl)methyl) amines
ThiolatesBaseS-((benzo[d]oxazol-5-yl)methyl) thioethers

Electrophilic Transformations and Potential Side Reactions (e.g., diarylmethane formation)

While the chloromethyl group itself is not inherently electrophilic in the context of aromatic substitution on another molecule, it can participate in Friedel-Crafts alkylation reactions. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the chloromethyl group can be activated to form a carbocation or a carbocation-like species. youtube.commasterorganicchemistry.com This electrophile can then attack an electron-rich aromatic ring, leading to the formation of a new carbon-carbon bond and the synthesis of diarylmethane derivatives. youtube.commasterorganicchemistry.com

The mechanism of Friedel-Crafts alkylation involves the coordination of the Lewis acid to the chlorine atom, making it a better leaving group. masterorganicchemistry.com This facilitates the formation of the electrophilic species that is then attacked by the aromatic ring. masterorganicchemistry.com A potential side reaction in Friedel-Crafts alkylation is polyalkylation, where the initial product, being more electron-rich than the starting material, undergoes further alkylation. libretexts.org The formation of diarylmethanes is a significant outcome of this reactivity, and these scaffolds are of interest in medicinal chemistry. nih.gov

Radical Reactions Involving the Chloromethyl Group and Their Pathways

The carbon-chlorine bond in the chloromethyl group can also undergo homolytic cleavage under certain conditions, such as exposure to UV light or radical initiators, to generate a benzylic radical. This radical can then participate in a variety of radical-mediated transformations. While specific studies on radical reactions of 5-(chloromethyl)benzo[d]oxazole are not extensively detailed in the provided search results, the general principles of benzylic halide reactivity suggest that pathways such as radical-mediated polymerizations or additions to alkenes are plausible. The stability of the resulting benzylic radical, due to resonance delocalization into the benzoxazole ring system, would be a key factor driving these reactions.

Influence of the Benzo[d]oxazole Ring System on Reactivity

The benzoxazole ring system is not a passive spectator in the reactions of the chloromethyl group; it actively influences the molecule's reactivity through both electronic and steric effects.

Electronic Effects on the Chloromethyl Moiety and Reaction Centers

For instance, in the context of nucleophilic substitution, the electron-withdrawing nature of the benzoxazole ring can enhance the electrophilicity of the chloromethyl carbon, making it more susceptible to attack by nucleophiles. The stability of the transition state and any intermediates formed during the reaction will also be influenced by these electronic effects.

Table 2: Predicted Influence of Substituents on Reactivity

Substituent PositionSubstituent TypePredicted Effect on Chloromethyl Reactivity
Benzene (B151609) RingElectron-DonatingMay slightly decrease electrophilicity
Benzene RingElectron-WithdrawingIncreases electrophilicity
Oxazole (B20620) Ring-Modulates overall ring electronics

Steric Considerations in Reaction Pathways and Selectivity

In reactions such as Friedel-Crafts alkylation, the regioselectivity of the attack on another aromatic ring can be influenced by the steric bulk of both reactants. libretexts.org Similarly, in nucleophilic substitution reactions, a bulky nucleophile may approach the chloromethyl group less readily than a smaller one. The regioselectivity of reactions on the benzoxazole ring itself is also governed by steric factors, with substitution often favoring less hindered positions. acs.orgnih.govacs.org For example, in some cyclization reactions leading to benzoxazoles, substitution occurs regioselectively at the less sterically hindered position. acs.org

Mechanistic Studies of Key Transformations Involving this compound

The primary reactivity of this compound is centered around the chloromethyl substituent. This group, being analogous to a benzylic halide, is susceptible to nucleophilic substitution reactions. Mechanistic studies of these transformations are critical for predicting reaction outcomes, optimizing conditions, and designing novel synthetic routes.

Elucidation of Reaction Intermediates (e.g., carbocations, oxonium ions)

The course of a chemical reaction is dictated by the transient species, or intermediates, that are formed. For reactions involving this compound, the elucidation of these intermediates, such as carbocations and oxonium ions, is fundamental to understanding the reaction mechanism.

Carbocation Intermediates in Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of this compound can proceed through either an S(_N)1 or S(_N)2 mechanism. The formation of a carbocation intermediate is the hallmark of the S(_N)1 pathway. In this scenario, the chloride ion departs, leading to the formation of the 5-(benzoxazolyl)methyl carbocation. The stability of this carbocation is a key factor in determining the feasibility of an S(_N)1 mechanism. The benzoxazole ring is expected to stabilize the adjacent carbocation through resonance, delocalizing the positive charge over the aromatic system.

The resonance stabilization would involve contributions from structures where the positive charge is delocalized onto the nitrogen and oxygen atoms of the oxazole ring, as well as the benzene portion. While direct spectroscopic observation of this specific carbocation may be challenging due to its high reactivity, its existence can be inferred from kinetic studies and product analysis. For instance, reactions conducted in polar, protic solvents would favor the S(_N)1 pathway and the intermediacy of the carbocation.

Oxonium Ion Intermediates

While less common for the reactions at the chloromethyl group, oxonium ions are plausible intermediates in reactions involving the benzoxazole ring itself, particularly during its synthesis or under strongly acidic conditions. For instance, the activation of a precursor carboxylic acid during the formation of the oxazole ring can lead to the generation of a reactive acylium ion, which can be considered a type of oxonium ion. In the context of this compound, protonation of the oxazole nitrogen or oxygen under superacidic conditions could lead to the formation of transient oxonium or imidazolium-type ions, which would significantly alter the reactivity of the entire molecule. However, under typical synthetic conditions for modifying the chloromethyl group, these are not the primary intermediates of concern.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are indispensable for distinguishing between different reaction mechanisms, such as the S(_N)1 and S(_N)2 pathways for nucleophilic substitution at the chloromethyl group. By measuring the reaction rate and its dependence on the concentration of reactants, a rate law can be determined, which provides direct insight into the molecularity of the rate-determining step.

For the reaction of this compound with a nucleophile (Nu), the rate laws for the S(_N)1 and S(_N)2 mechanisms are distinct:

S(_N)1: Rate = k[this compound]

S(_N)2: Rate = k[this compound][Nu]

Experimental determination of the reaction order with respect to each reactant can be achieved by systematically varying their initial concentrations and measuring the initial reaction rate. This data allows for the calculation of the rate constant (k), a fundamental measure of the reaction's speed.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile at 25°C

ExperimentInitial [this compound] (M)Initial [Nucleophile] (M)Initial Rate (M/s)
10.100.101.2 x 10-4
20.200.102.4 x 10-4
30.100.202.4 x 10-4

Computational Validation of Proposed Mechanisms

In recent years, computational chemistry has emerged as a powerful tool for validating proposed reaction mechanisms at the molecular level. Density Functional Theory (DFT) is a particularly useful method for studying the energetics and structures of reactants, intermediates, transition states, and products.

For the nucleophilic substitution of this compound, DFT calculations can be employed to model both the S(_N)1 and S(_N)2 pathways. By calculating the potential energy surface for each mechanism, the activation energies (E(_a)) can be determined. The mechanism with the lower activation energy is generally the more favorable pathway.

Computational Modeling of the S(_N)2 Pathway: In this approach, the geometry of the transition state, where the nucleophile is partially bonded to the methylene (B1212753) carbon and the chlorine atom is partially detached, is optimized. The energy of this transition state relative to the reactants provides the activation barrier.

Computational Modeling of the S(_N)1 Pathway: For the S(_N)1 mechanism, the energy required to cleave the C-Cl bond to form the 5-(benzoxazolyl)methyl carbocation and a chloride ion is calculated. The stability of the resulting carbocation can also be assessed through computational analysis of its electronic structure and charge distribution.

Table 2: Hypothetical DFT Calculated Energies for the Reaction of this compound with Hydroxide

SpeciesMechanismRelative Energy (kcal/mol)
Reactants-0.0
SN2 Transition StateSN2+18.5
Carbocation Intermediate + Cl-SN1+25.2
Products--15.8

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic and geometric landscapes of molecules. These methods are instrumental in elucidating the properties of 5-(Chloromethyl)benzo[d]oxazole.

Density Functional Theory (DFT) Studies of this compound

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the structural and electronic properties of organic molecules. researchgate.netnih.gov This method is used to model molecular geometries, vibrational frequencies, and other properties by approximating the electron density of a system. For benzoxazole (B165842) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G*, 6-311++G(d,p)), have been successfully used to determine optimized molecular structures, including bond lengths, bond angles, and torsion angles. nih.govresearchgate.net

In the case of this compound, DFT would be employed to predict the planar geometry of the benzoxazole ring system and the conformational preferences of the chloromethyl substituent. The accuracy of these calculations is often validated by comparing the theoretical data with experimental results from techniques like X-ray crystallography for similar molecules. nih.gov Such studies on related benzoxazole derivatives have shown good agreement between calculated and experimental geometric parameters. nih.gov

Time-dependent DFT (TD-DFT) is an extension of DFT that is used to study excited states and predict electronic absorption and emission spectra. nih.gov For substituted benzoxadiazoles, TD-DFT calculations with functionals like PBE0 have been shown to consistently agree with experimental absorption and emission wavelengths, except in cases involving charge-transfer excited states. nih.gov This approach could be applied to this compound to understand its photophysical properties.

HOMO-LUMO Orbital Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the electronic properties and chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. semanticscholar.org

The following table illustrates typical HOMO, LUMO, and energy gap values for related benzoxazole compounds, as determined by DFT calculations.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Compound 1 -5.98-1.714.27
Compound 2 -5.61-1.813.80
Compound 3 -6.13-1.984.15
Table based on data for 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol (1), 2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol (2), and 2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol (3). semanticscholar.org

Conformational Analysis and Energetic Stability Studies

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of molecules, which in turn influences their biological activity and physical properties. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the chloromethyl group to the benzoxazole ring.

Computational methods, such as DFT, are used to explore the potential energy surface associated with this rotation to identify the most stable conformers. The relative energies of different conformers determine their population at a given temperature. For similar heterocyclic systems, conformational studies have been conducted to determine the preferred orientation of substituents. For instance, in a study of 2-(methoxycarbonylmethylthio)benzo[d]oxazole, quantum chemical calculations identified the most stable conformer, which was in agreement with the experimental crystal structure. These studies can also reveal stabilizing intramolecular interactions, such as hydrogen bonds or other non-covalent interactions. researchgate.net A conformation-based hypothesis has been used to facilitate the design of substituted benzoxazoles as inhibitors of microsomal prostaglandin (B15479496) E(2) synthase-1. nih.gov

Theoretical Reactivity Prediction and Pathway Analysis

Theoretical methods are also powerful in predicting the chemical reactivity of molecules, including identifying the most likely sites for electrophilic and nucleophilic attack and elucidating reaction mechanisms.

Conceptual Density Functional Theory (CDFT) Descriptors for Chemical Reactivity

Conceptual Density Functional Theory (CDFT) provides a framework for defining and calculating chemical concepts such as electronegativity, chemical hardness, and softness from the electron density. researchgate.net These descriptors are valuable for predicting the global and local reactivity of molecules.

Global reactivity descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): The resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity to undergo electronic change.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

Local reactivity descriptors, such as the Fukui function (f(r)) , are used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. researchgate.net The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. These descriptors have been successfully applied to various heterocyclic systems to understand their reactivity patterns. researchgate.net

Prediction of Reaction Regioselectivity and Stereoselectivity

Computational methods can be employed to predict the regioselectivity and stereoselectivity of chemical reactions. By calculating the activation energies and thermodynamic stabilities of different possible reaction pathways and products, the most favorable outcome can be determined.

For example, in the synthesis of substituted isoxazoles, quantum chemical calculations have been used to elucidate the observed regioselectivity of cycloaddition reactions. semanticscholar.org Similarly, for reactions involving this compound, such as nucleophilic substitution at the chloromethyl group or electrophilic substitution on the benzoxazole ring, DFT calculations could be used to model the transition states and intermediates for different possible reaction channels. This would provide valuable insights into the factors controlling the regioselectivity of its reactions. The reactivity of 2-trichloromethylbenzoxazoles has been explored for the synthesis of substituted benzoxazoles, demonstrating selective substitution. nih.gov Such computational modeling can guide the design of synthetic routes to achieve desired products with high selectivity. marmara.edu.tr

Advanced Computational Methodologies

Molecular dynamics (MD) simulations offer a virtual microscope to observe the behavior of molecules over time, providing critical insights into their flexibility, conformational preferences, and interactions with their environment, such as solvents or biological macromolecules. For benzoxazole derivatives, which are often investigated for their potential as therapeutic agents, MD simulations are vital for understanding their interactions with protein targets. nih.govrsc.org

In a typical study, a benzoxazole derivative is "docked" into the binding site of a target protein, and an MD simulation is run for tens to hundreds of nanoseconds to observe the stability of the binding pose. These simulations can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein atoms is monitored. A stable RMSD over time suggests a stable binding complex.

Key Interactions: The simulation can identify specific amino acid residues that form persistent hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the benzoxazole derivative, stabilizing it within the binding pocket. For example, studies on benzoxazole inhibitors of VEGFR-2 kinase identified key residues such as Leu35, Val43, and Asp191 as crucial for binding. nih.govrsc.org

Solvent Effects: MD simulations can model the explicit role of water molecules in mediating or disrupting ligand-protein interactions. The stability of a benzoxazole derivative in water and its propensity for hydrolysis can be investigated by analyzing radial distribution functions, which describe how the density of water molecules varies as a function of distance from specific atoms in the compound. uantwerpen.be

The results from MD simulations can be used to calculate the binding free energy of a ligand to its target, often using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). This calculated energy provides a theoretical estimation of the binding affinity, which can be correlated with experimental bioactivity data (e.g., IC₅₀ values) to validate the binding model. nih.govrsc.org

Table 2: Applications of MD Simulations in Benzoxazole Research
ApplicationMethodology/AnalysisKey FindingsReference
Ligand-Protein BindingRMSD, Interaction Analysis, MM-PBSAIdentification of stable binding modes and key interacting amino acid residues (e.g., Leu35, Asp191). nih.gov, rsc.org
Solvation BehaviorRadial Distribution Functions (RDFs)Assessment of molecular stability in aqueous solution and sensitivity to hydrolysis. uantwerpen.be

While classical MD simulations are powerful, they cannot model the breaking and forming of chemical bonds that occur during a chemical reaction. Quantum mechanics (QM) methods can model reactions with high accuracy but are computationally too expensive for large systems like a protein in water. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods provide a solution by partitioning the system into two regions. researchgate.net

The QM Region: The chemically active core of the system, where bond changes occur (e.g., the benzoxazole substrate and the key catalytic residues of an enzyme), is treated with a high-accuracy QM method.

The MM Region: The remainder of the system (the bulk of the protein, solvent molecules) is treated with a computationally less expensive MM force field.

This approach allows for the study of reaction mechanisms within the complex, dynamic environment of a biological system. For example, QM/MM docking studies have been applied to azole derivatives (a class of heterocycles related to benzoxazoles) to investigate their interaction with metalloenzymes like CYP51, a key target for antifungal drugs. researchgate.net The QM/MM approach is particularly advantageous in these cases as it can accurately model the complex electronic interactions between the ligand and the metal cofactor (e.g., the heme iron) in the enzyme's active site, leading to more accurate predictions of binding affinity and orientation. researchgate.net

In a QM/MM simulation of an enzyme-catalyzed reaction, the method can be used to map the entire energy profile of the reaction, including the structures and energies of reactants, intermediates, transition states, and products, all within the electrostatic and steric context of the enzyme's active site. researchgate.net This provides unparalleled insight into how the enzyme environment catalyzes the reaction.

Spectroscopic and Analytical Characterization Techniques for Chloromethylbenzoxazoles

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including chloromethylbenzoxazoles.

Multi-Dimensional NMR for Detailed Structural Elucidation

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for establishing the connectivity within the 5-(Chloromethyl)benzo[d]oxazole molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information about the chemical environment of the hydrogen atoms. For instance, the protons of the chloromethyl group typically appear as a singlet in the range of δ 4.5–5.0 ppm. The aromatic protons on the benzoxazole (B165842) ring system will exhibit characteristic splitting patterns and chemical shifts determined by their position and coupling with neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The carbon of the chloromethyl group is typically observed in the aliphatic region of the spectrum. The chemical shifts of the aromatic and heterocyclic carbons provide insight into the electronic distribution within the fused ring system. jbarbiomed.comnih.gov

Correlation Spectroscopy (COSY): This 2D NMR technique is instrumental in identifying proton-proton (¹H-¹H) couplings. It allows for the mapping of adjacent protons within the benzene (B151609) ring of the benzoxazole core, aiding in the assignment of their specific positions.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These 2D experiments correlate directly bonded proton and carbon atoms. By analyzing the cross-peaks in an HSQC or HMQC spectrum, each proton signal can be directly linked to its attached carbon atom, facilitating unambiguous assignment of the ¹³C spectrum.

Table 1: Illustrative NMR Chemical Shift Ranges for Benzoxazole Derivatives

Atom Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Aromatic Protons7.0 - 8.0110 - 155
Chloromethyl (-CH₂Cl) Protons4.5 - 5.040 - 50
Benzoxazole C2-150 - 165
Benzoxazole C3a-138 - 145
Benzoxazole C47.0 - 7.8118 - 128
Benzoxazole C57.0 - 7.8120 - 135
Benzoxazole C67.0 - 7.8118 - 128
Benzoxazole C77.0 - 7.8108 - 115
Benzoxazole C7a-148 - 155

Note: The actual chemical shifts for this compound may vary depending on the solvent and other experimental conditions.

Solid-State NMR for Crystalline Forms and Local Dynamics

Solid-state NMR (ssNMR) spectroscopy is a valuable technique for characterizing the structure and dynamics of crystalline organic solids. acs.org For chloromethylbenzoxazoles, ssNMR can provide information on:

Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit distinct ssNMR spectra due to variations in their crystal packing and intermolecular interactions. This allows for the identification and characterization of different solid forms.

Local Dynamics: ssNMR can probe the motion of specific parts of the molecule in the solid state, such as the rotation or libration of the chloromethyl group. nih.gov

Structural Refinement: By combining ssNMR data with techniques like X-ray diffraction, a more complete and refined picture of the crystal structure can be obtained. rsc.org Advanced ssNMR techniques, such as those utilizing ultra-fast magic angle spinning (MAS), can provide high-resolution spectra of rigid solids, enabling detailed structural analysis. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and confirming the elemental composition of a compound.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. measurlabs.com This precision allows for the determination of the exact molecular formula of this compound (C₈H₆ClNO). guidechem.com By comparing the experimentally measured exact mass with the theoretical mass calculated for the proposed formula, the identity of the compound can be confirmed with a high degree of confidence. rsc.orgbohrium.comresearchgate.net

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the parent molecule. The resulting fragmentation pattern is a characteristic fingerprint that can be used to confirm the structure of the compound. For this compound, the fragmentation pattern would likely show the loss of specific fragments, such as the chloromethyl group or cleavage of the oxazole (B20620) ring. Analyzing these fragments helps to piece together the molecular structure and corroborate the assignments made by NMR spectroscopy.

Table 2: Predicted Fragmentation Data for this compound

Fragment Ion Proposed Structure Significance
[M-Cl]⁺C₈H₆NO⁺Loss of the chlorine atom
[M-CH₂Cl]⁺C₇H₄NO⁺Loss of the chloromethyl group
[C₇H₄NO]⁺Benzoxazole cationCleavage of the C-C bond to the chloromethyl group

Note: This is a predictive table. The actual fragmentation pattern may vary based on the ionization technique and energy.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. For this compound, characteristic IR absorption bands would be expected for the C-Cl stretch, C=N stretching of the oxazole ring, and various C-H and C=C stretching and bending vibrations of the aromatic system. nih.govnih.gov

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It provides information about vibrational modes that are often weak or absent in the IR spectrum. For instance, symmetric vibrations in molecules with a center of symmetry are often Raman active and IR inactive.

Table 3: Characteristic Vibrational Frequencies for Chloromethylbenzoxazoles

Functional Group Typical Wavenumber Range (cm⁻¹) Vibrational Mode
Aromatic C-H3100 - 3000Stretching
Aliphatic C-H (-CH₂Cl)3000 - 2850Stretching
C=N (Oxazole ring)1680 - 1620Stretching
C=C (Aromatic ring)1600 - 1450Stretching
C-O-C (Oxazole ring)1270 - 1200Asymmetric Stretching
C-Cl800 - 600Stretching

Note: The exact peak positions can be influenced by the physical state of the sample and intermolecular interactions.

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional atomic arrangement of "this compound" in the solid state.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute molecular structure of "this compound". nih.gov This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays provide detailed information about the electron density distribution within the crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles. nih.govnih.gov

For "this compound", SC-XRD analysis would confirm the planarity of the benzoxazole ring system and provide the exact bond lengths and angles for all constituent atoms, including those of the chloromethyl group. nih.gov Furthermore, it would reveal the intermolecular interactions, such as π-π stacking or halogen bonding, that govern the packing of the molecules in the crystal lattice. gazi.edu.tr In cases where chiral centers are present, SC-XRD can also be used to determine the absolute configuration of the molecule. semanticscholar.org

Below is a hypothetical table of crystallographic data for "this compound" that could be obtained from an SC-XRD experiment.

Parameter Value
Chemical FormulaC₈H₆ClNO
Formula Weight167.59
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)820.4
Z4
Density (calculated) (g/cm³)1.357
Note: This data is illustrative and represents typical values for a small organic molecule.

Powder X-ray diffraction (PXRD) is a crucial technique for the characterization of the bulk properties of solid "this compound". youtube.com Unlike SC-XRD, which requires a single crystal, PXRD can be performed on a polycrystalline or powdered sample. The resulting diffractogram, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline form. researchgate.net

PXRD is particularly valuable for identifying and characterizing polymorphism, the ability of a compound to exist in multiple crystalline forms. acs.org Different polymorphs can exhibit distinct physical properties, and PXRD allows for their differentiation. Furthermore, PXRD is an effective tool for assessing the purity of a bulk sample of "this compound". The presence of crystalline impurities will result in additional peaks in the diffractogram, allowing for their detection and, in some cases, quantification. researchgate.netmdpi.com

A hypothetical PXRD analysis to assess the purity of a batch of "this compound" is illustrated in the table below.

2θ Angle (°) Intensity (counts) Phase Identification
10.58500This compound
15.24200This compound
21.89800This compound
25.4150Impurity A
28.16300This compound
30.975Impurity B
Note: This table illustrates how characteristic peaks of the target compound would be significantly more intense than those of potential impurities.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for the separation, identification, and quantification of "this compound" in complex mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of "this compound". mdpi.com It is widely used to determine the purity of the compound and to quantify its concentration in reaction mixtures or final products. tandfonline.comptfarm.pl In an HPLC system, the sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases.

For the analysis of "this compound", a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). A UV detector is typically used for detection, as the benzoxazole ring system exhibits strong UV absorbance. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for accurate quantification. ptfarm.pl

A representative HPLC analysis for the purity assessment of "this compound" is shown in the table below.

Peak Number Retention Time (min) Area (%) Identity
12.50.2Impurity 1
24.899.6This compound
36.10.2Impurity 2
Note: This table illustrates a high-purity sample where the main peak corresponding to the target compound is significantly larger than any impurity peaks.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. In the context of chloromethylbenzoxazoles, such as this compound, GC and its combination with mass spectrometry (GC-MS) serve as crucial tools for purity assessment, reaction monitoring, and identification of isomers and byproducts. The success of GC analysis for these compounds is highly dependent on the selection of appropriate instrumentation and operational parameters.

Detailed Research Findings

The analysis of halogenated heterocyclic compounds like this compound by GC requires careful consideration of their chemical properties. The presence of the chlorine atom and the benzoxazole core influences the compound's volatility and potential for thermal degradation. While specific research detailing the GC analysis of this compound is not extensively documented in publicly available literature, general principles and data from related structures, such as other substituted benzoxazoles and chlorinated compounds, provide a strong basis for establishing analytical methods.

For instance, the analysis of various benzoxazole derivatives has been reported, often employing capillary GC columns with non-polar or semi-polar stationary phases. A common choice for such analyses is a column with a stationary phase of 5% diphenyl/95% dimethyl polysiloxane, which separates compounds primarily based on their boiling points, with a secondary selectivity for aromatic compounds.

The operating conditions, including injector temperature, oven temperature program, and detector settings, must be optimized to ensure efficient separation and prevent analyte degradation. A split/splitless injector is typically used, with the temperature set high enough to ensure rapid volatilization of the sample without causing thermal decomposition. The oven temperature program is designed to provide good resolution between the target analyte and any impurities. It often starts at a lower temperature and is ramped up to a final temperature to elute all components from the column.

When coupled with a mass spectrometer, GC-MS allows for the definitive identification of this compound based on its mass spectrum, which will exhibit a characteristic fragmentation pattern and isotopic signature due to the presence of the chlorine atom. This is particularly useful for distinguishing it from other isomers or related compounds.

Interactive Data Table: Representative GC Conditions and Expected Retention Times for Chloromethylbenzoxazoles

ParameterValue
Column
Stationary Phase5% Diphenyl / 95% Dimethyl Polysiloxane
Length30 m
Internal Diameter0.25 mm
Film Thickness0.25 µm
Injector
TypeSplit/Splitless
Temperature250 °C
Split Ratio50:1
Oven Program
Initial Temperature100 °C (hold for 2 min)
Ramp Rate10 °C/min
Final Temperature280 °C (hold for 5 min)
Carrier Gas
GasHelium
Flow Rate1.0 mL/min
Detector
TypeMass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Mass Range50-350 amu
Expected Retention Time
This compound~15.8 min
2-(Chloromethyl)benzo[d]oxazole~15.5 min

Note: The retention times presented in this table are hypothetical and are intended to be representative for the specified GC conditions. Actual retention times may vary depending on the specific instrument, column condition, and other experimental variables.

Emerging Research Directions and Future Perspectives

Development of Novel and Atom-Economical Synthetic Methodologies for Benzo[d]oxazole Analogues

The synthesis of benzoxazoles has been a subject of intense research, with a significant push towards methods that are both novel and atom-economical. Traditional methods often involve harsh conditions and the generation of substantial waste. rsc.org Modern approaches, however, are increasingly focused on efficiency and sustainability.

One-pot syntheses are at the forefront of this movement, offering a streamlined approach to building complex molecules from simple starting materials. researchgate.net These methods minimize waste by reducing the number of purification steps and saving time. researchgate.net For instance, the condensation of 2-aminophenols with various carbonyl compounds remains a popular and direct route to the benzoxazole (B165842) core. nih.gov Researchers are continually refining this process by exploring new catalysts and reaction conditions.

Recent advancements include the use of:

Brønsted acidic ionic liquid gels: These have been employed as efficient, reusable heterogeneous catalysts for the synthesis of benzoxazoles under solvent-free conditions, achieving high yields. acs.org

Microwave irradiation: This technique, combined with catalysts like zinc chloride, has enabled the eco-friendly and rapid one-pot synthesis of 2-substituted benzoxazoles with excellent yields. rsc.org

Photocatalysts: Eosin Y has been used as an effective photocatalyst for preparing benzoxazole derivatives, avoiding the need for pre-synthesized catalysts and traditional heating. nih.gov

Metal-free conditions: The use of hypervalent iodine compounds as potent oxidants is being explored for the green and sustainable oxidative C-H amination of benzoxazoles, overcoming the toxicity and cost associated with transition metal catalysts. frontiersin.org

These methodologies often boast high yields, broad substrate scope, and reduced environmental impact, aligning with the principles of green chemistry. rsc.org The focus on "pot economy" is a significant trend, aiming to create more effective and environmentally sound synthetic processes. researchgate.net

Exploration of Diverse Reactivity Patterns of the Chloromethyl Group for New Transformations

The chloromethyl group at the 5-position of the benzoxazole ring is a key functional handle that allows for a wide array of chemical transformations. Its reactivity is being extensively explored to create novel derivatives with unique properties. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions, opening pathways to a diverse range of functionalized benzoxazoles.

For example, the chloromethyl group can react with various nucleophiles to introduce new substituents. This is exemplified in the synthesis of 2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazole, where the chloromethyl moiety of a related benzimidazole (B57391) derivative reacts with the thiol group of benzo[d]oxazole-2-thiol. nih.gov This highlights the potential for creating complex heterocyclic systems by leveraging the reactivity of the chloromethyl group.

Furthermore, research into the reactivity of similar groups, such as the 2-trichloromethyl group in benzoxazoles, demonstrates the potential for selective substitutions under either metal-free or iron-catalyzed conditions. nih.gov This suggests that the reactivity of the chloromethyl group in 5-(chloromethyl)benzo[d]oxazole could be finely tuned to achieve specific chemical outcomes, allowing for the controlled synthesis of a variety of derivatives from a single starting material. nih.gov

Advanced Computational Modeling for Complex Reactivity and Material Interactions

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules like this compound. Density Functional Theory (DFT) is a prominent method used to model molecular structures, electronic properties, and reactivity. nih.gov

Through DFT calculations, researchers can:

Optimize molecular geometry: Determine the most stable three-dimensional structure of a molecule, including bond lengths and angles. nih.gov

Analyze molecular electrostatic potential (MEP): Identify regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for chemical reactions. nih.gov

Predict spectroscopic properties: Calculate theoretical vibrational frequencies (IR) and NMR chemical shifts to aid in the characterization of newly synthesized compounds. nih.gov

Molecular docking studies are another crucial computational technique, particularly in drug design, but the principles are applicable to material interactions as well. These studies simulate the interaction between a small molecule and a larger macromolecule to predict binding affinity and orientation. scilit.combenthamdirect.com For benzoxazole derivatives, molecular dynamics simulations can further assess the stability of these interactions over time. scilit.combenthamdirect.com

These computational approaches provide valuable insights that can guide the design of new experiments, saving time and resources. By predicting the properties and reactivity of novel benzoxazole derivatives, researchers can prioritize the synthesis of the most promising candidates for specific applications. semanticscholar.org

Integration of Green Chemistry and Continuous Flow Chemistry for Sustainable Production of Benzo[d]oxazoles

The principles of green chemistry are increasingly being integrated into the synthesis of benzoxazoles to minimize environmental impact. frontiersin.org This involves the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions. rsc.org

Key green chemistry approaches include:

Solvent-free reactions: Conducting reactions without a solvent reduces waste and simplifies purification. Sonication has been used to promote reactions under these conditions. nih.gov

Use of green catalysts: Magnetic nanoparticles supporting ionic liquids have been developed as recyclable catalysts for benzoxazole synthesis. nih.govnih.gov These catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times. nih.gov

Bio-based solvents: Research is exploring the use of renewable solvents like eucalyptol (B1671775) as alternatives to traditional petroleum-based solvents. frontiersin.org

Continuous flow chemistry offers a paradigm shift from traditional batch processing, enabling safer, more efficient, and scalable production of chemicals. rsc.orgrsc.org This technology is particularly well-suited for reactions that are highly exothermic or involve unstable intermediates. acs.org The synthesis of benzoxazoles has been successfully demonstrated in continuous flow systems, using heterogeneous manganese-based catalysts and environmentally friendly solvents. rsc.org This approach not only allows for faster synthesis compared to batch procedures but also minimizes metal leaching and facilitates catalyst regeneration. rsc.orgrsc.org Life cycle assessments have confirmed the environmental superiority of continuous flow technology over batch synthesis for producing 2-aryl benzoxazoles. rsc.org

Applications in Materials Science (Excluding Biological/Drug-Related Uses)

Beyond their well-established roles in pharmaceuticals, benzoxazole derivatives are emerging as promising candidates for a variety of applications in materials science. Their rigid, planar structure and tunable electronic properties make them suitable for use in advanced materials.

The electron-deficient nature of the benzoxazole ring makes it a valuable component in the design of organic semiconductors for optoelectronic devices. researchgate.net Benzoxazole and its derivatives, particularly those fused into larger aromatic systems like benzobisoxazole, are being investigated for their potential in Organic Light-Emitting Diodes (OLEDs). mdpi.com

In OLEDs, materials based on imidazole (B134444) derivatives (a class to which benzoxazole belongs) are used as emitters, hosts for phosphorescent dopants, and electron-transporting materials. tandfonline.com Their excellent photoluminescence, electrochemical properties, and good thermal stability are key advantages. tandfonline.com Researchers have synthesized various carbazole-imidazole derivatives that exhibit deep-blue emission, a crucial component for full-color displays and white lighting. mdpi.commdpi.com The strategic design of these molecules, often involving twisted structures to control conjugation and prevent aggregation, has led to non-doped deep-blue OLEDs with high efficiency. mdpi.com

Similarly, derivatives of 1,3,4-oxadiazole, which share structural similarities with the oxazole (B20620) core, are known for their strong blue fluorescence and are used as photosensitive materials in electroluminescent devices. researchgate.net

The benzoxazole moiety can be incorporated into polymer backbones to create materials with unique thermal, mechanical, and electronic properties. This compound, with its reactive chloromethyl group, is a potential precursor for synthesizing such polymers.

For example, benzobisoxazole-based conjugated polymers have been developed for use in organic thin-film transistors (OTFTs). mdpi.com These polymers are synthesized through copolymerization of benzobisoxazole monomers with other electron-rich units. mdpi.com The resulting materials exhibit good solubility and processability, which are essential for fabricating electronic devices. mdpi.com By tuning the polymer backbone, for instance by introducing thiophene (B33073) spacers, researchers can influence the intermolecular ordering and enhance the charge carrier mobility of the material. mdpi.com

The ability to functionalize the benzoxazole core allows for the creation of a wide range of polymeric materials with tailored properties, opening up possibilities for their use in flexible electronics, sensors, and other advanced applications.

Supramolecular Chemistry and Self-Assembly Processes

The exploration of this compound in supramolecular chemistry is currently more theoretical than experimental, with its potential largely inferred from studies on analogous systems. The strategic placement of the chloromethyl group on the benzoxazole scaffold offers a prime site for nucleophilic substitution reactions. This allows for the facile introduction of moieties specifically designed to drive self-assembly.

For instance, the conversion of the chloromethyl group to an azide (B81097) would pave the way for the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and specific reaction could be employed to link the benzoxazole unit to other molecular components, forming intricate architectures such as macrocycles, rotaxanes, and catenanes. These mechanically interlocked molecules are of great interest for their potential applications in molecular machinery and as responsive materials.

Furthermore, the introduction of recognition sites, such as hydrogen bond donors and acceptors, via modification of the chloromethyl group, could induce the self-assembly of benzoxazole-containing molecules into predictable patterns, such as tapes, sheets, or three-dimensional networks. The planar and aromatic nature of the benzoxazole ring itself promotes π–π stacking interactions, which can further stabilize and direct the formation of these supramolecular structures.

While direct research on the supramolecular behavior of this compound is limited, the principles of crystal engineering and the study of non-covalent interactions in related halogenated and functionalized benzoxazole derivatives provide a roadmap for future investigations. The interplay between the reactive chloromethyl group and the inherent properties of the benzoxazole core suggests a rich and promising area for the development of novel supramolecular systems with tailored properties and functions.

Potential Supramolecular SynthonTransformation from this compoundPotential Supramolecular ApplicationKey Non-Covalent Interactions
5-(Azidomethyl)benzo[d]oxazoleNucleophilic substitution with sodium azideClick chemistry for macrocycle/rotaxane synthesisTriazole coordination, π–π stacking
5-(Aminomethyl)benzo[d]oxazoleNucleophilic substitution with ammonia (B1221849) or protected amineHost-guest chemistry, hydrogen-bonded networksHydrogen bonding, π–π stacking
Benzoxazole-containing ligandsReaction with chelating agentsMetal-organic frameworks (MOFs), coordination polymersMetal-ligand coordination, hydrogen bonding
Benzoxazole-based amphiphilesAttachment of long alkyl chainsSelf-assembly into micelles or vesicles in solutionHydrophobic effects, π–π stacking

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(Chloromethyl)benzo[d]oxazole, and how are reaction conditions optimized?

  • Answer : The compound is synthesized via chloromethylation of oxazole derivatives using reagents like chloromethyl methyl ether in the presence of Lewis acid catalysts (e.g., ZnCl₂). Van Leusen’s method is also applicable, where aldehydes react with TosMIC (p-toluenesulfonylmethyl isocyanide) and K₂CO₃ in methanol under reflux, followed by extraction and purification . Optimization involves controlling temperature (70°C for reflux), solvent choice (methanol/water mixtures), and catalyst loading to improve yields (up to 65%) and purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substitution patterns, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Thin-Layer Chromatography (TLC) monitors reaction progress, and Differential Scanning Calorimetry (DSC) assesses thermal stability. X-ray crystallography resolves crystal structures when halogen-bonded co-crystals are formed .

Q. What are the primary chemical reactions involving the chloromethyl group in this compound?

  • Answer : The chloromethyl group undergoes nucleophilic substitution (e.g., with amines or thiols) to form functionalized derivatives. It also participates in cross-coupling reactions (e.g., Suzuki-Miyaura) when paired with palladium catalysts, enabling aryl/heteroaryl substitutions at the oxazole ring .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular electrostatic potentials) predict reactivity and stability of this compound derivatives?

  • Answer : Density Functional Theory (DFT) calculates thermodynamic parameters (ΔH°, ΔG°) to rank acceptor/donor sites, guiding halogen-bonded co-crystal design. Molecular electrostatic potential maps identify electron-rich regions (e.g., oxazole nitrogen), predicting sites for electrophilic attack or coordination in metal complexes .

Q. What experimental strategies resolve contradictions in biological activity data for oxazole derivatives?

  • Answer : Comparative structure-activity relationship (SAR) studies differentiate substituent effects. For example, replacing chlorine with bromine alters lipophilicity and binding affinity. Dose-response assays under standardized conditions (e.g., inert atmospheres to prevent degradation) reduce variability in antimicrobial or anticancer activity reports .

Q. How do reaction solvents and catalysts influence regioselectivity in benzoxazole functionalization?

  • Answer : Polar aprotic solvents (e.g., DMSO) enhance electrophilic substitution at the 5-position, while Lewis acids (e.g., ZnCl₂) direct chloromethylation to the 2-position. Transition-metal catalysts (e.g., Pd(PPh₃)₄) enable selective cross-coupling at sterically accessible sites .

Q. What mechanistic insights explain the stability of halogen-bonded co-crystals involving this compound?

  • Answer : Halogen bonding between the oxazole’s nitrogen and perfluorinated iodobenzenes (e.g., 1,4-diiodotetrafluorobenzene) is stabilized by electrostatic interactions and π-hole effects. Thermodynamic studies (ΔS° < 0) confirm entropy-driven stabilization in non-polar solvents .

Methodological Considerations

Q. How are kinetic vs. thermodynamic products controlled during benzoxazole derivatization?

  • Answer : Low-temperature conditions favor kinetic products (e.g., monosubstituted derivatives), while prolonged heating promotes thermodynamically stable disubstituted products. Solvent polarity (e.g., ethanol vs. DMF) further modulates reaction pathways .

Q. What protocols mitigate degradation during biological assays of halogenated benzoxazoles?

  • Answer : Use of antioxidants (e.g., ascorbic acid) in buffer systems and anaerobic chambers prevents oxidative degradation. LC-MS tracking of metabolic byproducts (e.g., hydrolyzed chloromethyl groups) identifies instability hotspots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.